molecular formula C11H8O3 B1624930 2,6-Dihydroxy-1-naphthaldehyde CAS No. 20258-98-4

2,6-Dihydroxy-1-naphthaldehyde

Cat. No. B1624930
CAS RN: 20258-98-4
M. Wt: 188.18 g/mol
InChI Key: WRBJZNAPDVBCQM-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-1-naphthaldehyde is a chemical compound with the molecular formula C11H8O3 . It is also known by other names such as 1-Naphthalenecarboxaldehyde, 2,6-dihydroxy- . It is used in laboratory chemicals .


Synthesis Analysis

The modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde has been reported to produce new organic zwitterionic compounds . Another synthesis method involves the conversion of 6-(methoxymethoxy)-2-naphthaldehyde to 6-(methoxymethoxy)-2-naphthol formate by a Baeyer–Villiger oxidation-rearrangement .


Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxy-1-naphthaldehyde is characterized by an average mass of 188.179 Da and a monoisotopic mass of 188.047348 Da . The aromatic moiety is coplanar with that of the imine bond and the imine bond exhibited trans-geometry .


Chemical Reactions Analysis

The compound has been used in the modification of primary amine functionalized drugs via condensation reaction . It has also been involved in the oxidation of β-naphthol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dihydroxy-1-naphthaldehyde include its molecular formula C11H8O3, average mass 188.179 Da, and monoisotopic mass 188.047348 Da .

Scientific Research Applications

Fluorescent Chemosensors Development

2,6-Dihydroxy-1-naphthaldehyde has been utilized as a functionalized fluorescent backbone in the synthesis of various fluorescent chemosensors. These chemosensors are capable of detecting a wide range of cations and anions, as well as toxic species and reactive substrates, based on various fluorometric and mechanistic pathways (Das & Goswami, 2017).

Detection of Specific Ions

A simple derivative of 2,6-Dihydroxy-1-naphthaldehyde has been shown to act as a selective chemosensor for Aluminum (Al³⁺) ions based on chelation-enhanced fluorescence, highlighting its potential in environmental and biological applications (Liu, Chen, & Wu, 2012).

Proton Transfer Studies

Studies involving 2,6-Dihydroxy-1-naphthaldehyde derivatives have revealed interesting insights into excited-state intramolecular proton transfer (ESIPT) fluorescence mechanisms. These findings are crucial for the development of new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

Schiff Base Fluorophores

2,6-Dihydroxy-1-naphthaldehyde is a key precursor in the development of Schiff base-hinged fluorophores, particularly for the recognition of aluminum ions. This is significant due to the environmental and health impact of aluminum contamination (David, Prabakaran, & Nandhakumar, 2021).

Metal Complexes and Nanoparticles

2,6-Dihydroxy-1-naphthaldehyde-based metal complexes have been explored for their potential in synthesizing metal oxide nanoparticles like ZnO and CdO, which are useful in various fields including catalysis, sensors, and electronics (Xaba, Moloto, & Moloto, 2016).

Cyanide Detection

Derivatives of 2,6-Dihydroxy-1-naphthaldehyde have been developed as fluorescence sensors for the selective detection of cyanide ions, which is crucial for environmental monitoring and public health (Jhong et al., 2014).

Safety And Hazards

The compound is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

The vast applications of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This could guide the application of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

properties

IUPAC Name

2,6-dihydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBJZNAPDVBCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470484
Record name 2,6-dihydroxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-1-naphthaldehyde

CAS RN

20258-98-4
Record name 2,6-dihydroxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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